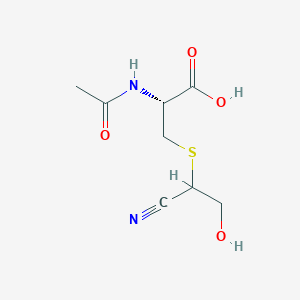
Chema
説明
“Chema” is a hypothetical organic compound that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Chema” can be achieved through several synthetic routes. One common method involves the reaction of a primary amine with a carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to form the desired compound.
-
Primary Amine and Carboxylic Acid Derivative Reaction:
Reagents: Primary amine, carboxylic acid derivative (e.g., acyl chloride or ester)
Conditions: Acidic medium, temperature range of 50-100°C
Intermediate: Amide
Final Product: “this compound”
-
Cyclization of Amide Intermediate:
Reagents: Amide intermediate
Conditions: Elevated temperature (150-200°C), presence of a dehydrating agent
Industrial Production Methods
In an industrial setting, the production of “this compound” can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions, improved yield, and reduced production time. The process involves the continuous addition of reactants and removal of products, optimizing the overall efficiency.
化学反応の分析
Types of Reactions
“Chema” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
-
Oxidation:
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium, temperature range of 0-50°C
Products: Oxidized derivatives of “this compound”
-
Reduction:
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Conditions: Anhydrous conditions, temperature range of 0-25°C
Products: Reduced derivatives of “this compound”
-
Substitution:
Reagents: Nucleophiles or electrophiles (e.g., halogens, alkyl groups)
Conditions: Varies depending on the type of substitution (nucleophilic or electrophilic)
Products: Substituted derivatives of “this compound”
科学的研究の応用
“Chema” has a wide range of applications in scientific research, including:
-
Chemistry:
- Used as a building block for the synthesis of complex organic molecules.
- Acts as a catalyst in various organic reactions.
-
Biology:
- Serves as a probe for studying enzyme-substrate interactions.
- Utilized in the development of biosensors for detecting specific biomolecules.
-
Medicine:
- Investigated for its potential as a therapeutic agent in treating certain diseases.
- Used in drug delivery systems to enhance the bioavailability of pharmaceuticals.
-
Industry:
- Employed as a precursor in the production of polymers and advanced materials.
- Utilized in the formulation of specialty chemicals and coatings.
作用機序
The mechanism of action of “Chema” involves its interaction with specific molecular targets and pathways. The compound binds to active sites of enzymes, altering their activity and modulating biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of the application.
特性
IUPAC Name |
(2R)-2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)/t6?,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMSOISQYXTWFP-MLWJPKLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CO)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(CO)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922075 | |
| Record name | S-(1-Cyano-2-hydroxyethyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116477-44-2 | |
| Record name | N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116477442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(1-Cyano-2-hydroxyethyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















